1,5-Difluoro-2,4-dimethylbenzene
Description
1,5-Difluoro-2,4-dimethylbenzene (CAS: 79069-70-8) is a disubstituted benzene derivative featuring fluorine atoms at the 1- and 5-positions and methyl groups at the 2- and 4-positions. Its molecular formula is C₈H₈F₂, with a molecular weight of 154.15 g/mol. This compound is structurally characterized by electron-donating methyl groups and electron-withdrawing fluorine atoms, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1,5-difluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8F2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 |
InChI Key |
CQYLGSKQLBWLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 1,5-difluoro-2,4-dimethylbenzene and its analogs:
Detailed Research Findings on Structural Analogs
Reactivity in Cross-Linking and Biochemistry
- DFDNB (1,5-difluoro-2,4-dinitrobenzene):
- Acts as a bifunctional cross-linker in proteins (e.g., ribonuclease A and α-bungarotoxin) due to its two reactive fluorine atoms, which form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) .
- In contrast, 1,5-difluoro-2,4-dimethylbenzene lacks nitro groups, making it less reactive in cross-linking applications.
Analytical Chemistry
- DFDNB is employed as a chiral derivatizing agent for enantioseparation of β-blockers (e.g., propranolol) via HPLC. Its nitro groups enable UV detection, while fluorine atoms improve selectivity .
Electronic and Physical Properties
- DFDNB has a higher melting point (74°C) compared to methyl- or methoxy-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .
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